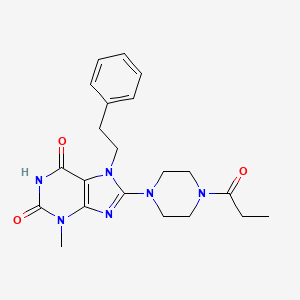

![molecular formula C16H21N3S B2819622 4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 379239-48-2](/img/structure/B2819622.png)

4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

Pyrimidines have been isolated from the nucleic acid hydrolyses and are much weaker bases than pyridine and soluble in water .科学的研究の応用

Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors

A novel class of 2,4-disubstituted pyrimidines demonstrated dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors, targeting multiple pathological routes in Alzheimer's Disease (AD). These compounds, including variations with 4-methylpiperidin-1-yl groups, showed promise in vitro and through molecular modeling for developing treatments addressing both cholinergic deficits and amyloid pathologies in AD (T. Mohamed et al., 2011).

ASK1 Inhibition for Inflammation and Pain Management

Derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, including those with aryl amide modifications, have been claimed for their use as ASK1 inhibitors in treating inflammation and pain. These compounds hold potential utility for conditions such as osteoarthritis and neuropathic pain (P. Norman, 2012).

Synthesis and Antitumor Activity

New tetrahydropyrido[4,3-d]pyrimidine derivatives have exhibited significant antitumor activities against various cancer cell lines. This includes compounds with modifications that increased potency compared to known treatments, indicating their potential as novel anticancer agents (D. Guo et al., 2012).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) showed potential for developing new anti-inflammatory and antinociceptive (pain-relieving) agents. These compounds, including those with 4-methylpiperazin-1-yl groups, have been studied for their efficacy in vitro and in animal models, supporting the therapeutic potential of H4R antagonists in pain management (R. Altenbach et al., 2008).

Antihypertensive and Anti-ulcer Activities

Dihydropyrimidines, including those synthesized from tetrahydropyrimidines, have been evaluated for their antihypertensive and anti-ulcer activities. These studies reveal the diverse therapeutic potential of dihydropyrimidine derivatives, highlighting their role in developing treatments for hypertension and ulcerative conditions (Kulbhushan Rana et al., 2004; 2011).

作用機序

Target of Action

The primary targets of 4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-1Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, which may result in cell cycle arrest . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .

Biochemical Pathways

Cdk2, a potential target of similar compounds, is involved in the cell cycle regulation pathway . Inhibition of CDK2 can disrupt this pathway, leading to cell cycle arrest .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies typically involve in silico docking and molecular dynamics simulations, along with ADME calculations .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines . This suggests that the compound could potentially induce cell death in certain types of cells .

Action Environment

将来の方向性

特性

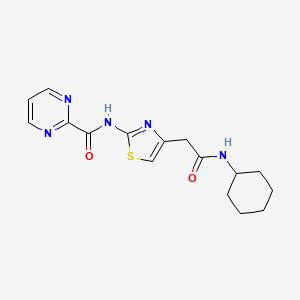

IUPAC Name |

4-(2-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3S/c1-11-6-4-5-9-19(11)15-14-12-7-2-3-8-13(12)20-16(14)18-10-17-15/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQMLCVCMDJDAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C3C4=C(CCCC4)SC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine](/img/structure/B2819541.png)

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)

![2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)

![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)

![Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2819554.png)

![(4-Methoxyphenyl)-[(3-nitrophenyl)methyl]cyanamide](/img/structure/B2819555.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2819556.png)

![Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2819557.png)